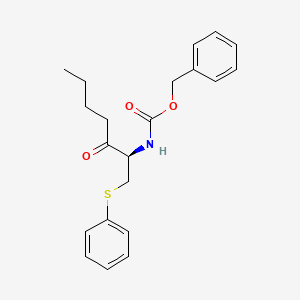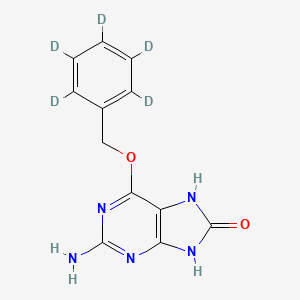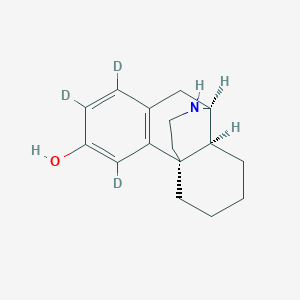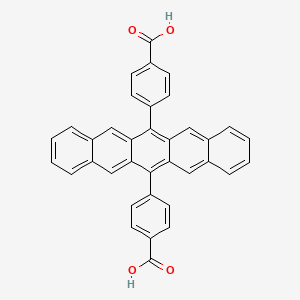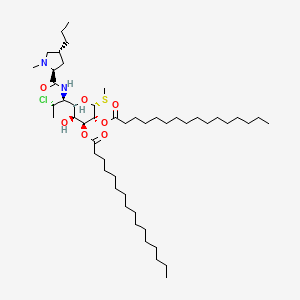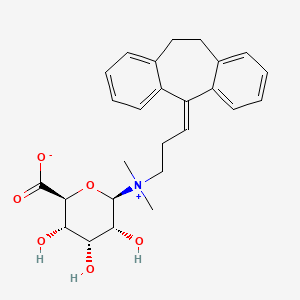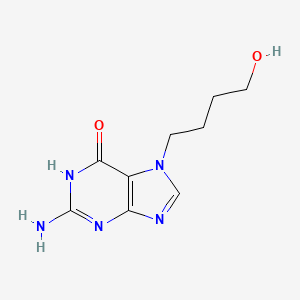
7-(4-Hydroxybutyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Hydroxybutyl)guanine is a synthetic compound that belongs to the class of guanine derivatives It is structurally characterized by the presence of a hydroxybutyl group attached to the seventh position of the guanine base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxybutyl)guanine typically involves the reaction of guanine with 4-hydroxybutylamine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
7-(4-Hydroxybutyl)guanine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxybutyl group to a butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(4-oxobutyl)guanine.
Reduction: Formation of 7-(butyl)guanine.
Substitution: Formation of various substituted guanine derivatives depending on the reagents used.
科学的研究の応用
7-(4-Hydroxybutyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other guanine derivatives and nucleoside analogs.
Biology: Employed in studies related to DNA interactions and modifications, particularly in the context of mutagenesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, especially against herpes simplex virus (HSV) and hepatitis C virus (HCV).
Industry: Utilized in the development of nucleic acid sequencing methods and as a building block for more complex molecules.
作用機序
The mechanism of action of 7-(4-Hydroxybutyl)guanine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This compound targets viral thymidine kinase, inhibiting viral DNA synthesis and thereby exerting its antiviral effects . The molecular pathways involved include the activation of cellular enzymes that recognize and process the modified guanine base, leading to the disruption of viral replication .
類似化合物との比較
Similar Compounds
9-(4-Hydroxybutyl)guanine: Another guanine derivative with similar antiviral properties.
9-(3,4-Dihydroxybutyl)guanine: A compound with additional hydroxyl groups, offering different pharmacokinetic properties.
8-Bromo-9-(3,4-hydroxybutyl)guanine: A brominated derivative with potent inhibitory effects on purine nucleoside phosphorylase.
Uniqueness
7-(4-Hydroxybutyl)guanine is unique due to its specific structural modification at the seventh position, which imparts distinct chemical and biological properties. Its ability to act as a substrate for viral thymidine kinase and its incorporation into nucleic acids make it a valuable tool in antiviral research and therapeutic applications .
特性
分子式 |
C9H13N5O2 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
2-amino-7-(4-hydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChIキー |
CHPDJXKQSWXICQ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1CCCCO)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
